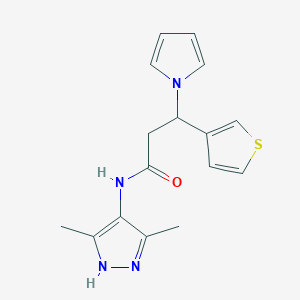![molecular formula C16H13ClFNO2 B13354466 3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13354466.png)
3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide is an organic compound that features a complex structure with both aromatic and amide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a phenolic compound under basic conditions to form the ether linkageThe reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary amines .
Applications De Recherche Scientifique
3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl alcohol
- 2-Chloro-6-fluorobenzaldehyde
Uniqueness
3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide is unique due to its combination of aromatic, ether, and amide functionalities, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups .
Propriétés
Formule moléculaire |
C16H13ClFNO2 |
|---|---|
Poids moléculaire |
305.73 g/mol |
Nom IUPAC |
(E)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H13ClFNO2/c17-13-5-3-6-14(18)12(13)10-21-15-7-2-1-4-11(15)8-9-16(19)20/h1-9H,10H2,(H2,19,20)/b9-8+ |
Clé InChI |
RXTNEIWEHLFXCO-CMDGGOBGSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C(=O)N)OCC2=C(C=CC=C2Cl)F |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)N)OCC2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)
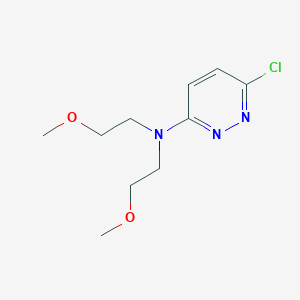
![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)

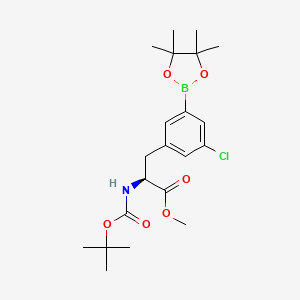
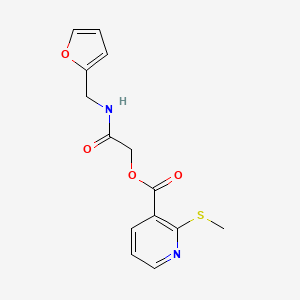
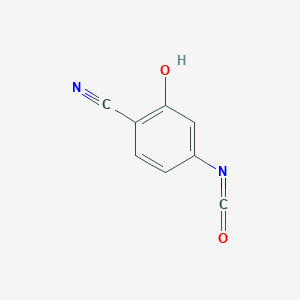
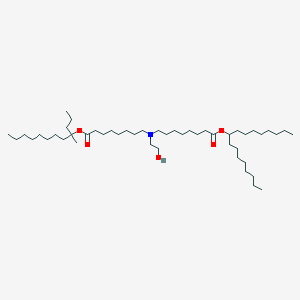

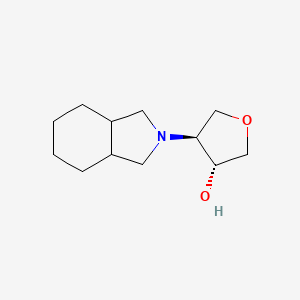
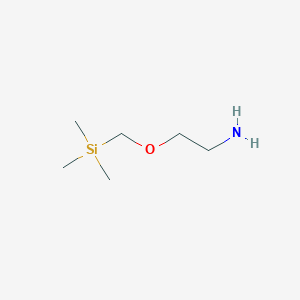
![5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4H-pyran-2-carboxamide](/img/structure/B13354452.png)
![2-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B13354468.png)
